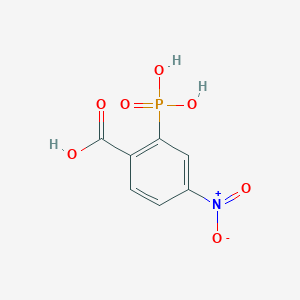
4-Nitro-2-phosphonobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions
4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phosphonobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
科学研究应用
4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.
相似化合物的比较
Similar Compounds
4-Nitrobenzoic acid: Lacks the phosphonic acid group, making it less versatile in certain chemical reactions.
2-Phosphonobenzoic acid: Lacks the nitro group, which reduces its potential as an inhibitor of certain enzymes.
4-Amino-2-phosphonobenzoic acid: A reduced form of 4-Nitro-2-phosphonobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
生物活性
4-Nitro-2-phosphonobenzoic acid (4-NPBA) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of 4-NPBA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C7H6N2O7P. Its structure features a nitro group (-NO2) and a phosphonic acid group (-PO(OH)2) attached to a benzoic acid framework, which contributes to its biological reactivity.
Biological Activity Overview
The biological activities of 4-NPBA can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that 4-NPBA exhibits antimicrobial properties against various bacterial strains. It acts by inhibiting bacterial growth through mechanisms that may involve interference with metabolic pathways or cell wall synthesis.
-
Enzyme Inhibition :
- 4-NPBA has been identified as an inhibitor of certain enzymes, including those involved in phosphonate metabolism. This inhibition can affect various biochemical pathways, making it a candidate for further investigation in drug development.
-
Toxicological Effects :
- Toxicological studies indicate that high doses of 4-NPBA may lead to adverse effects, including hematological changes and potential carcinogenicity in animal models. The no-observed-adverse-effect level (NOAEL) has been established at 40 mg/kg body weight per day in chronic studies.
Antimicrobial Studies
A study published in Journal of Antimicrobial Chemotherapy demonstrated that 4-NPBA showed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound was found to disrupt bacterial membrane integrity, leading to cell lysis.
Enzyme Inhibition Research
Research conducted on the enzyme acetylcholinesterase (AChE) revealed that 4-NPBA acts as a reversible inhibitor. A kinetic study indicated an inhibition constant (Ki) of 0.5 mM, suggesting moderate potency compared to known AChE inhibitors like donepezil.
Toxicological Assessment
In a chronic toxicity study involving Wistar rats, administration of 4-NPBA at doses exceeding 100 mg/kg body weight resulted in significant increases in liver enzymes (ALT and AST), indicating potential hepatotoxicity. Histopathological examinations revealed signs of liver damage at higher concentrations.
Table 1: Antimicrobial Activity of 4-NPBA
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 64 | Membrane disruption |
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 128 | Unknown |
Table 2: Toxicological Effects of 4-NPBA in Animal Models
| Dose (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) |
|---|---|---|
| 20 | No adverse effects | 40 |
| 100 | Increased liver enzymes (ALT, AST) | |
| >200 | Hepatotoxicity, histopathological changes |
属性
CAS 编号 |
102153-78-6 |
|---|---|
分子式 |
C7H6NO7P |
分子量 |
247.10 g/mol |
IUPAC 名称 |
4-nitro-2-phosphonobenzoic acid |
InChI |
InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |
InChI 键 |
PFWUFGANONPVGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















